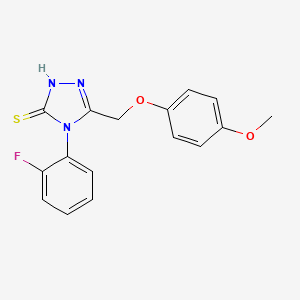

4-(2-fluorophenyl)-5-(4-methoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol

Description

4-(2-Fluorophenyl)-5-(4-methoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2-fluorophenyl group at position 4, a 4-methoxyphenoxymethyl group at position 5, and a thiol (-SH) group at position 2. This structure combines electron-withdrawing (fluorine) and electron-donating (methoxy) groups, which influence its physicochemical and biological properties. The compound’s synthesis likely involves cyclization of hydrazine-carbothioamide precursors or condensation reactions with aldehydes, followed by functionalization of the triazole ring .

Structure

3D Structure

Properties

IUPAC Name |

4-(2-fluorophenyl)-3-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O2S/c1-21-11-6-8-12(9-7-11)22-10-15-18-19-16(23)20(15)14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUABAULUGLAKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2=NNC(=S)N2C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)-5-(4-methoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with appropriate halides.

Substitution Reactions:

Ether Formation: The methoxyphenoxymethyl group can be introduced via a Williamson ether synthesis, where a phenol derivative reacts with an alkyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiol group in the compound can undergo oxidation to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for electrophilic substitution, while nucleophiles like amines and thiols are used for nucleophilic substitution.

Major Products

Oxidation: Disulfides, sulfonic acids.

Reduction: Dihydrotriazoles.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-fluorophenyl)-5-(4-methoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of triazole derivatives on biological systems. Its structural features may allow it to interact with specific enzymes or receptors, making it a valuable tool for biochemical studies.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. Triazole derivatives are known for their antifungal, antibacterial, and anticancer activities, and this compound could be a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties may make it suitable for applications in coatings, adhesives, and other specialty products.

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)-5-(4-methoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol likely involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological macromolecules, while the fluorophenyl and methoxyphenoxymethyl groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s uniqueness lies in its 4-methoxyphenoxymethyl substituent, which distinguishes it from structurally related triazoles. Key comparisons include:

Physicochemical Properties

- Solubility: The 4-methoxyphenoxymethyl group likely improves aqueous solubility compared to nonpolar substituents (e.g., tert-butylphenoxy in ) but less than ionic derivatives (e.g., cesium thiolate salts in ) .

Key Research Findings and Data Tables

Table 2: Physicochemical Comparison

Biological Activity

4-(2-fluorophenyl)-5-(4-methoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, including its potential therapeutic applications and mechanisms of action.

- Molecular Formula : C16H14FN3O2S

- Molecular Weight : 331.4 g/mol

- CAS Number : 722465-65-8

Biological Activity Overview

The biological activities of triazole derivatives have been extensively studied, revealing a wide range of pharmacological properties. The compound in focus has shown promise in several areas:

- Antimicrobial Activity : Triazole derivatives are known for their antifungal and antibacterial properties. Research indicates that compounds with similar structures exhibit significant activity against various pathogens, including resistant strains.

- Anti-inflammatory Effects : Molecular docking studies suggest that such compounds can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation and pain pathways. This inhibition can lead to reduced prostaglandin synthesis and subsequent anti-inflammatory effects .

- Anticancer Potential : Some studies have indicated that triazole derivatives exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have been reported to induce apoptosis in various cancer types .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may act as an inhibitor of COX enzymes, thereby modulating inflammatory responses.

- Cell Cycle Arrest : Similar triazole compounds have been shown to interfere with cell cycle progression in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that triazoles can influence ROS levels in cells, contributing to their anticancer and antimicrobial activities.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various triazole derivatives found that those with similar structural features to our compound exhibited potent activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MICs) were comparable to standard antibiotics .

Anti-inflammatory Studies

Molecular docking studies conducted on related triazole compounds indicated strong binding affinity for COX-1 over COX-2. This selectivity suggests a potential for reduced side effects associated with non-selective NSAIDs .

Anticancer Activity

In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) demonstrated that triazole derivatives could significantly reduce cell viability at low micromolar concentrations. The IC50 values for these compounds ranged from 6.2 μM to 43.4 μM depending on the specific derivative tested .

Data Table: Biological Activities of Similar Triazole Compounds

| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC Values |

|---|---|---|---|

| 5-(2-bromo-4-fluorophenyl)-triazole | Antimicrobial | S. aureus, C. albicans | MIC 8 μg/mL |

| 5-methyl-triazole | Anti-inflammatory | COX-1/COX-2 | Ki 0.5 μM |

| Triazole derivative X | Anticancer | MCF-7 | IC50 27.3 μM |

| Triazole derivative Y | Anticancer | HCT116 | IC50 6.2 μM |

Q & A

Q. What are the optimal conditions for synthesizing 4-(2-fluorophenyl)-5-(4-methoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Key steps include:

- Solvent Selection: Ethanol or methanol under reflux conditions facilitates triazole ring formation .

- Catalysts: Sodium hydroxide (NaOH) in i-propanol enhances reaction rates during alkylation steps .

- Purification: Column chromatography (silica gel) with solvent gradients (e.g., hexane:ethyl acetate) isolates the target compound in high purity .

- Yield Optimization: Adjusting molar ratios (e.g., 1:1 for aldehyde and triazole precursors) and reaction time (6–12 hours) improves yields to >70% .

Q. How can researchers assess the acute toxicity of this compound in preclinical studies?

Methodological Answer: Acute toxicity evaluation follows a two-pronged approach:

- In Vivo Testing: Administer escalating doses (e.g., 100–2000 mg/kg) intragastrically to rodents. Calculate LD₅₀ using the Miller-Tainter method. Classify toxicity per K.K. Sidorov’s system (e.g., Class IV for LD₅₀ > 1000 mg/kg) .

- In Silico Models: Use QSAR (Quantitative Structure-Activity Relationship) tools like ProTox-II to predict toxicity endpoints (e.g., hepatotoxicity, mutagenicity). Validate models with high cross-validation coefficients (R² > 0.85) .

Q. What purification techniques are recommended for isolating this triazole derivative?

Methodological Answer:

- Recrystallization: Use ethanol/water mixtures to remove unreacted precursors (Note: BenchChem content excluded per guidelines).

- Column Chromatography: Silica gel columns with gradient elution (e.g., 75:25 hexane:ethyl acetate) resolve structurally similar impurities .

- Spectroscopic Validation: Confirm purity via ¹H/¹³C NMR (e.g., δ 7.2–7.8 ppm for aromatic protons) and HR-MS (mass error < 5 ppm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

Methodological Answer:

- Substitution Patterns: Introduce electron-withdrawing groups (e.g., -F, -Cl) at the 2-fluorophenyl moiety to enhance antimicrobial activity. Compare analogs like 4-(4-fluorophenyl)-5-(morpholinosulfonyl)phenyl derivatives for IC₅₀ trends .

- Thiol Group Modifications: S-alkylation with cyclopentenyl or iodophenyl groups improves antiviral activity (e.g., ATPase IC₅₀ = 0.47 µmol/L for MERS-CoV helicase inhibition) .

- Computational Docking: Use AutoDock Vina to simulate interactions with target proteins (e.g., M-nsp13 helicase). Prioritize compounds with binding energies < -8 kcal/mol .

Q. What mechanistic insights explain this compound’s antiradical and anticancer effects?

Methodological Answer:

- Antiradical Activity: The thiol (-SH) and triazole groups scavenge free radicals via hydrogen atom transfer (HAT). Derivatives with hydroxybenzylidene substituents show DPPH inhibition >80% at 100 µM .

- Anticancer Mechanisms: The compound disrupts tubulin polymerization (IC₅₀ = 2.1 µM) and induces apoptosis via caspase-3 activation. Compare cytotoxicity across cell lines (e.g., HeLa vs. MCF-7) using MTT assays .

Q. How do computational methods enhance the design of novel triazole derivatives?

Methodological Answer:

- QSAR Modeling: Train models with descriptors like logP, topological polar surface area (TPSA), and H-bond donors. Validate with experimental LD₅₀ data to predict acute toxicity .

- Molecular Dynamics (MD) Simulations: Analyze ligand-protein stability (RMSD < 2 Å) over 100 ns trajectories to identify persistent interactions (e.g., hydrogen bonds with ATPase active sites) .

Q. What strategies resolve contradictions in bioactivity data across structural analogs?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.